3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
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Overview
Description
3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine: is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopropylpyridazinyl moiety, and a piperidinylmethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the cyclopropylpyridazinyl moiety. Common reagents used in these reactions include chlorinating agents, cyclopropyl derivatives, and pyridazine precursors. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can serve as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
- (2-Chlorophenyl)-[4-(pyridazin-3-yl)piperidin-1-yl]methanone
- (2-Chlorophenyl)-[4-(cyclopropylpyridazin-3-yl)piperidin-1-yl]ethanone
Comparison: Compared to similar compounds, 3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine exhibits unique properties due to the presence of the cyclopropyl group, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-4-2-1-3-16(17)20(25)24-11-9-14(10-12-24)13-26-19-8-7-18(22-23-19)15-5-6-15/h1-4,7-8,14-15H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYITAJMJZKFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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